5-Fluoro-2-(4-methylthiophenyl)benzoic acid
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Overview
Description
5-Fluoro-2-(4-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO2S and a molecular weight of 262.3 g/mol This compound is characterized by the presence of a fluorine atom at the 5th position and a 4-methylthiophenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the 4-methylthiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, converting it to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(4-methylthiophenyl)benzoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.
Biology: In biological research, this compound can be used to study the effects of fluorine and sulfur-containing groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methylthiophenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, the fluorine and sulfur groups can interact with molecular targets, influencing the compound’s activity and properties.
Comparison with Similar Compounds
5-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a 4-methylthiophenyl group, leading to different chemical properties and reactivity.
4-Fluoro-2-(methylthio)benzoic acid: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 5-Fluoro-2-(4-methylthiophenyl)benzoic acid is unique due to the presence of both fluorine and a 4-methylthiophenyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-fluoro-2-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJGPXWJMKDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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